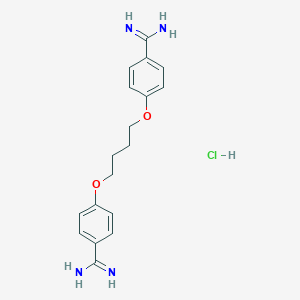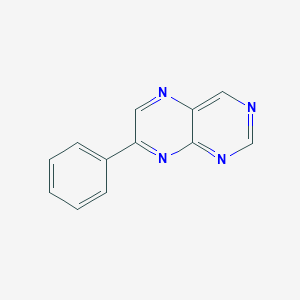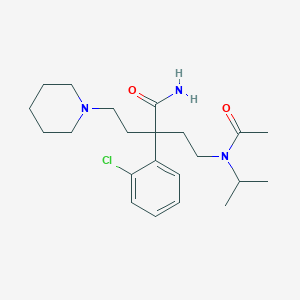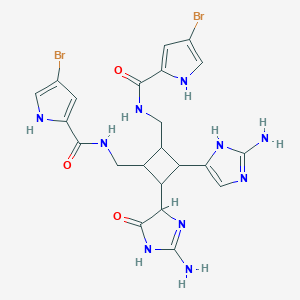
1,4-Bis(4-amidinophenoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-amidinophenoxy)butane, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
BB-94 binds to the active site of 1,4-Bis(4-amidinophenoxy)butane and prevents their activity by chelating the zinc ion at the catalytic site. This results in the inhibition of the degradation of extracellular matrix proteins, which are essential for cell migration and invasion.
Biochemical and Physiological Effects:
BB-94 has been shown to inhibit the activity of a wide range of 1,4-Bis(4-amidinophenoxy)butane, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. It has been shown to inhibit the invasion of cancer cells in vitro and in vivo, and to reduce the growth and metastasis of tumors in animal models. BB-94 has also been shown to reduce the severity of arthritis in animal models by inhibiting the activity of 1,4-Bis(4-amidinophenoxy)butane involved in cartilage degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BB-94 is its potency and specificity for 1,4-Bis(4-amidinophenoxy)butane. It has been shown to be effective at inhibiting the activity of a wide range of 1,4-Bis(4-amidinophenoxy)butane at low concentrations. However, BB-94 has also been shown to have off-target effects on other enzymes, such as cathepsins and serine proteases. This can limit its use in certain experimental settings where these enzymes may also be involved.
Orientations Futures
There are several future directions for the use of BB-94 in scientific research. One potential application is in the development of novel therapeutics for cancer and other diseases where MMP activity is involved. BB-94 could be used as a lead compound for the development of more potent and selective MMP inhibitors. Another future direction is in the investigation of the role of 1,4-Bis(4-amidinophenoxy)butane in neurological disorders such as Alzheimer's disease and Parkinson's disease. BB-94 could be used to study the effects of MMP inhibition on the pathogenesis of these diseases. Finally, BB-94 could be used in the development of novel biomaterials for tissue engineering applications, where the inhibition of MMP activity is critical for the maintenance of tissue structure and function.
Méthodes De Synthèse
BB-94 can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with ethylene glycol to form 4-nitrophenyl-2-hydroxyethyl ether, which is then reacted with 4-aminobenzoic acid to form 4-(4-aminophenoxy)-2-hydroxyethyl benzoate. This compound is then reacted with butyl chloroformate to form 1,4-bis(4-amidinophenoxy)butane.
Applications De Recherche Scientifique
BB-94 has been widely used as a research tool to investigate the role of 1,4-Bis(4-amidinophenoxy)butane in various biological processes. It has been shown to inhibit the activity of 1,4-Bis(4-amidinophenoxy)butane in vitro and in vivo, and has been used to study the effects of MMP inhibition on cell migration, invasion, and angiogenesis. BB-94 has also been used to investigate the role of 1,4-Bis(4-amidinophenoxy)butane in diseases such as cancer, arthritis, and cardiovascular disease.
Propriétés
Numéro CAS |
121324-49-0 |
|---|---|
Formule moléculaire |
C18H23ClN4O2 |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22;/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22);1H |
Clé InChI |
PGCCWKNTLABRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |
Synonymes |
1,4-bis(4-amidinophenoxy)butane butamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)

![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)
![Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B221182.png)

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)